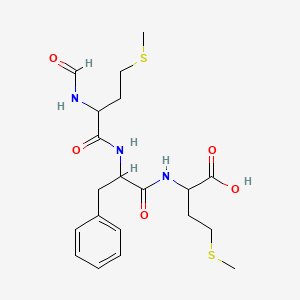

For-DL-Met-DL-Phe-DL-Met-OH

Description

Properties

Molecular Formula |

C20H29N3O5S2 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28) |

InChI Key |

BSSXRCLBQLQBOD-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of For-DL-Met-DL-Phe-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide For-DL-Met-DL-Phe-DL-Met-OH. In the absence of direct literature on this specific molecule, this document synthesizes information on its constituent amino acids, DL-Methionine and DL-Phenylalanine, and established methodologies for peptide synthesis and characterization. It outlines a detailed theoretical framework for its chemical synthesis, purification, and structural verification. Furthermore, this guide explores the potential physicochemical properties, biological activities, and signaling pathways this peptide may influence, based on the known roles of its components. This paper serves as a foundational resource for researchers interested in the de novo investigation of this novel peptide.

Introduction

The peptide this compound is a novel tetrapeptide comprising a formylated N-terminus, followed by a sequence of DL-Methionine, DL-Phenylalanine, and DL-Methionine, with a free carboxyl group at the C-terminus. The inclusion of racemic mixtures of methionine and phenylalanine introduces structural heterogeneity, potentially leading to a diverse ensemble of diastereomers with unique conformational and functional properties. The N-terminal formylation is a modification known to influence the biological activity and stability of peptides. This guide provides a theoretical yet technically detailed exploration of this compound, from its synthesis to its potential biological implications.

Physicochemical Properties of Constituent Amino Acids

The overall properties of this compound will be a composite of the characteristics of its constituent amino acids. A summary of the key physicochemical properties of DL-Methionine and DL-Phenylalanine is presented in Table 1. The hydrophobicity of both methionine and phenylalanine suggests that the tetrapeptide is likely to have limited solubility in aqueous solutions.[1][2]

| Property | DL-Methionine | DL-Phenylalanine |

| Molecular Formula | C5H11NO2S | C9H11NO2 |

| Molecular Weight ( g/mol ) | 149.21 | 165.19 |

| Melting Point (°C) | ~270-272 (decomposes) | 266-267 (decomposes)[3] |

| Water Solubility (g/L at 25°C) | 33.8 | 14.11[2][4] |

| pKa (Carboxyl) | ~2.28 | ~1.83[2] |

| pKa (Amino) | ~9.21 | ~9.13[2] |

| Side Chain | Thioether, nonpolar | Benzyl, aromatic, nonpolar |

Experimental Protocols

Peptide Synthesis

The synthesis of this compound can be achieved via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The presence of methionine requires specific considerations to prevent oxidation of the thioether side chain.[5][6]

Protocol for Solid-Phase Peptide Synthesis:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first DL-Methionine.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the amino acid.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-DL-Phe-OH, then Fmoc-DL-Met-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

N-terminal Formylation: After the final amino acid has been coupled and deprotected, perform the formylation of the N-terminus. This can be achieved by reacting the peptide-resin with a formylating agent, such as a pre-activated mixture of formic acid and N,N'-dicyclohexylcarbodiimide (DCC).[7]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). To prevent methionine oxidation, scavengers such as triisopropylsilane (TIS) and water should be included.[8] A common cocktail is TFA/TIS/H2O (95:2.5:2.5).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent for purification.

Purification and Characterization

Purification:

The crude peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.

-

Detection: UV detection at 214 nm and 280 nm.

Characterization:

The identity and purity of the synthesized peptide should be confirmed using the following methods:

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.[10]

-

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence through fragmentation analysis.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information, including the conformation of the peptide backbone and side chains.[11]

-

Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide after acid hydrolysis.[10][11]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, the presence of methionine and phenylalanine, as well as D-amino acids, suggests several possibilities.

-

Antimicrobial Activity: Peptides containing phenylalanine have been shown to exhibit antimicrobial properties.[12][13] The incorporation of D-amino acids can enhance resistance to proteolytic degradation, a desirable trait for therapeutic peptides.[14]

-

Neurological Activity: Phenylalanine is a precursor to several neurotransmitters.[2] Peptides containing phenylalanine may interact with receptors in the central nervous system. DL-Phenylalanine has been investigated for its potential analgesic and antidepressant effects.[2]

-

Cell Signaling: Peptides and amino acids can act as signaling molecules, often through G-protein coupled receptors (GPCRs), to regulate various cellular processes.[15] For instance, phenylalanine can stimulate the secretion of cholecystokinin (CCK), a hormone involved in digestion and satiety.[15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for peptide synthesis and analysis.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where a peptide containing phenylalanine, such as this compound, could modulate cellular activity through a G-protein coupled receptor.

Caption: Hypothetical GPCR signaling pathway.

Conclusion

While this compound remains a theoretically conceptualized molecule, this technical guide provides a robust framework for its synthesis, purification, and characterization. The inclusion of D-amino acids and an N-terminal formyl group presents intriguing possibilities for enhanced stability and unique biological activities. The protocols and potential applications outlined herein are based on well-established principles of peptide chemistry and biology, offering a solid starting point for researchers aiming to explore the properties and functions of this novel tetrapeptide. Further empirical investigation is necessary to elucidate its definitive structure, activity, and therapeutic potential.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. DL-Phenylalanine | 150-30-1 [chemicalbook.com]

- 4. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. biotage.com [biotage.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lcms.cz [lcms.cz]

- 10. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. polypeptide.com [polypeptide.com]

- 12. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lifetein.com [lifetein.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of For-DL-Met-DL-Phe-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the N-formylated tripeptide, For-DL-Met-DL-Phe-DL-Met-OH. The synthesis of this peptide, while not extensively documented in existing literature, can be systematically approached using established methodologies in peptide chemistry. This document outlines the theoretical framework, detailed experimental protocols, and critical considerations for the successful synthesis, purification, and characterization of the target peptide.

The proposed synthetic strategy is based on the widely adopted Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach offers significant advantages in terms of efficiency, ease of purification of intermediates, and amenability to automation. Special consideration is given to the challenges associated with methionine-containing peptides, namely the susceptibility of the thioether side chain to oxidation, and to the specific step of N-terminal formylation.

Synthetic Strategy Overview

The synthesis of this compound will be carried out on a solid support (resin), starting from the C-terminal amino acid (DL-Methionine) and sequentially adding the subsequent amino acids (DL-Phenylalanine and DL-Methionine). Following the assembly of the peptide chain, the N-terminal amino group will be formylated on-resin. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups, followed by purification and characterization of the crude product.

The overall workflow can be visualized as follows:

Experimental Protocols

The following sections provide detailed methodologies for each key stage of the synthesis.

2.1. Materials and Reagents

-

Resin: Pre-loaded Fmoc-DL-Met-Wang resin or 2-Chlorotrityl chloride resin for loading the first amino acid.

-

Amino Acids: Fmoc-DL-Met-OH, Fmoc-DL-Phe-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Formylation Reagent: Formic acid, N,N'-Dicyclohexylcarbodiimide (DCC) or Acetic anhydride, Pyridine.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Thioanisole, 1,2-Ethanedithiol (EDT), Anisole, and Dimethylsulfide (DMS) or Ammonium Iodide (NH4I) to prevent methionine oxidation.[1][2][3][4][5][6]

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.

-

Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

2.2. Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis is performed in a reaction vessel with shaking at room temperature. Each cycle of amino acid addition consists of a deprotection step followed by a coupling step.

Step 1: Resin Swelling The resin is swollen in DMF for 30-60 minutes before the first deprotection step.

Step 2: Fmoc Deprotection

-

The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes.

-

The solution is drained, and the treatment is repeated for another 10-15 minutes.

-

The resin is then washed thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc group.

-

A Kaiser test can be performed to confirm the presence of a free primary amine.

Step 3: Amino Acid Coupling

-

The Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) are dissolved in DMF.

-

DIPEA (6-10 equivalents) is added to the mixture.

-

This activation mixture is added to the deprotected resin and allowed to react for 1-2 hours.

-

The resin is then washed with DMF (3-5 times).

-

A Kaiser test can be performed to confirm the completion of the coupling reaction (absence of free primary amines). In case of an incomplete reaction, a second coupling can be performed.

These deprotection and coupling steps are repeated for each amino acid in the sequence (DL-Phe, then DL-Met).

2.3. On-Resin N-terminal Formylation

After the final Fmoc deprotection of the N-terminal DL-Methionine, the peptidyl-resin is washed and dried before formylation.

Method A: DCC/Formic Acid [7][8]

-

A formylating reagent is prepared by reacting formic acid with DCC in diethyl ether at 0°C for 4 hours.[7][8]

-

The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated.

-

The activated formic acid is dissolved in DMF and added to the peptidyl-resin along with DIPEA.

-

The reaction is carried out at 4°C overnight to increase the yield and prevent decomposition of the formylating agent.[7][8]

Method B: Acetic Anhydride/Formic Acid [9][10]

-

The resin is swollen in DMF.

-

Pyridine and formic acid are added to the reaction vessel.

-

Acetic anhydride is added dropwise over 10 minutes with stirring.[10]

-

The reaction is allowed to proceed at room temperature for 1-2 hours. This method is reported to give near-quantitative yields.[9]

After the formylation reaction, the resin is washed thoroughly with DMF and DCM and dried under vacuum.

2.4. Cleavage and Deprotection

The peptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail. For methionine-containing peptides, the use of scavengers is critical to prevent the oxidation of the thioether side chain to methionine sulfoxide.[1][2][3][5][6]

Recommended Cleavage Cocktail (Reagent H) [1][3][4]

-

Trifluoroacetic acid (TFA): 81%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Water: 3%

-

Dimethylsulfide (DMS): 2%

-

Ammonium iodide (NH4I): 1.5% (w/w)

Procedure:

-

The dried peptidyl-resin is treated with the cleavage cocktail (typically 10 mL per gram of resin) for 2-4 hours at room temperature.

-

The resin is filtered off, and the filtrate containing the peptide is collected.

-

The crude peptide is precipitated by adding the filtrate to cold diethyl ether.

-

The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

2.5. Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.[11][12] Fractions are collected and analyzed by mass spectrometry to identify those containing the pure product.

The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify the correct molecular weight. The purity is assessed by analytical RP-HPLC.[11][12][13]

Data Presentation

The following tables summarize key quantitative data and parameters for the synthesis of this compound.

Table 1: Reagent Quantities for SPPS (per 100 mg of resin with 0.5 mmol/g loading)

| Reagent | Equivalents | Amount (mg) | Volume (µL) |

| Fmoc-DL-Met-OH | 4 | 74.3 | - |

| Fmoc-DL-Phe-OH | 4 | 77.5 | - |

| HBTU | 3.9 | 74.0 | - |

| DIPEA | 8 | 51.7 | 69.6 |

| Piperidine (20% in DMF) | - | - | 2 mL |

Table 2: Typical Yields and Purity in SPPS

| Parameter | Expected Range | Notes |

| Crude Peptide Yield | 70-90% | Based on the initial loading of the resin. |

| Purity of Crude Peptide | 50-80% | Highly dependent on the success of each coupling and deprotection step. |

| Final Yield after HPLC | 10-40% | Varies significantly based on the complexity of the purification. |

| Final Purity | >95% | The target purity for most research applications. |

Note: The theoretical yield can be calculated based on the initial resin loading (mol/g) multiplied by the amount of resin used (g) and the molecular weight of the final peptide.[14] The actual yields can be lower due to incomplete reactions at each step. For a multi-step synthesis, even a high yield at each step (e.g., 99%) can result in a significantly lower overall yield.[15]

Signaling Pathways and Biological Context

N-formylated peptides, such as the target molecule, are known to be potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages. They are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs). The interaction of an N-formylated peptide with an FPR on the surface of an immune cell initiates a signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

The general signaling pathway initiated by N-formylated peptides is depicted below:

This guide provides a robust framework for the synthesis and study of this compound, enabling researchers to produce this peptide for further investigation into its biological activities and potential therapeutic applications. The detailed protocols and considerations outlined herein are intended to facilitate a successful synthetic outcome.

References

- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. lifetein.com [lifetein.com]

- 4. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]

- 11. lcms.cz [lcms.cz]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

An In-depth Technical Guide on the Synthesis, Structure, and Biological Evaluation of For-DL-Met-DL-Phe-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-formylated peptide, For-DL-Met-DL-Phe-DL-Met-OH, including its chemical structure, synthesis, and potential biological activities. N-formylated peptides are known to be potent chemoattractants for leukocytes and play a significant role in the innate immune response by activating N-formyl peptide receptors (FPRs). This document details the necessary information for researchers interested in studying this specific peptide or similar N-formylated tripeptides.

Chemical Structure and SMILES Notation

The peptide this compound is a tripeptide composed of two DL-methionine residues and one DL-phenylalanine residue, with the N-terminus formylated. The "DL" designation indicates that for each amino acid position, a racemic mixture of the L- and D-enantiomers is used in the synthesis, resulting in a mixture of diastereomers in the final product.

The Simplified Molecular Input Line Entry System (SMILES) notation is a line notation for encoding the structure of molecules. As a single SMILES string represents a single stereoisomer, the notation for the all-L stereoisomer (For-L-Met-L-Phe-L-Met-OH) is provided below as a representative structure.

SMILES Notation (all-L isomer): O=CN--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O

It is important to note that the synthesis with DL-amino acids will produce a mixture of eight stereoisomers.

Synthesis of this compound

The synthesis of this compound can be effectively achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry[1][2][3]. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

-

Fmoc-DL-Met-OH

-

Fmoc-DL-Phe-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Formic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Diethyl ether

The synthesis involves the following key steps: resin swelling, deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and repetition of the deprotection and coupling cycles. The N-terminal formylation is performed after the assembly of the tripeptide, followed by cleavage from the resin and purification.

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first amino acid, Fmoc-DL-Met-OH, using DIC and Oxyma Pure in DMF. The reaction is typically monitored for completion using a Kaiser test.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps for Fmoc-DL-Phe-OH and then for Fmoc-DL-Met-OH.

-

-

N-terminal Formylation:

-

Cleavage and Deprotection:

-

Wash the resin extensively.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Experimental Workflow for Solid-Phase Peptide Synthesis

Biological Activity and Experimental Protocols

N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, through their interaction with Formyl Peptide Receptors (FPRs)[4]. This interaction initiates a signaling cascade leading to various cellular responses, including chemotaxis, intracellular calcium mobilization, and degranulation.

The binding of an N-formylated peptide to FPR, a G-protein coupled receptor (GPCR), activates the heterotrimeric G-protein. The dissociated Gα and Gβγ subunits trigger downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn induce calcium mobilization from intracellular stores and activate protein kinase C (PKC), respectively. These signaling events culminate in cellular responses such as chemotaxis and the release of inflammatory mediators.

N-Formyl Peptide Receptor Signaling Pathway

The chemotactic activity of this compound can be evaluated using a Boyden chamber or a transwell migration assay[5].

-

Principle: This assay measures the directional migration of cells, such as neutrophils, towards a concentration gradient of the peptide.

-

Protocol Outline:

-

Isolate human neutrophils from peripheral blood.

-

Place a solution of this compound at various concentrations in the lower chamber of a transwell plate.

-

Add a suspension of neutrophils to the upper chamber, which is separated from the lower chamber by a microporous membrane.

-

Incubate the plate to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber, typically by cell counting or using a fluorescent dye.

-

The well-known chemoattractant fMLP (N-Formylmethionyl-leucyl-phenylalanine) should be used as a positive control.

-

The ability of the peptide to induce an increase in intracellular calcium concentration ([Ca²⁺]i) can be measured using a fluorescent calcium indicator.

-

Principle: This assay detects the rapid increase in cytosolic calcium that occurs upon FPR activation.

-

Protocol Outline:

-

Load isolated neutrophils or a suitable cell line expressing FPR (e.g., HL-60 cells) with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM.

-

Measure the baseline fluorescence of the cell suspension.

-

Add this compound to the cells and record the change in fluorescence over time using a fluorometer or a flow cytometer.

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Neutrophil degranulation, the release of enzymes from their granules, can be measured by assaying for a specific granular enzyme, such as myeloperoxidase or β-hexosaminidase.

-

Principle: This assay quantifies the release of granular contents from neutrophils upon stimulation with the peptide.

-

Protocol Outline:

-

Isolate human neutrophils.

-

Incubate the neutrophils with this compound at various concentrations.

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and measure the activity of a released granular enzyme using a colorimetric substrate.

-

Quantitative Data Summary

As of the date of this document, specific quantitative biological data (e.g., EC₅₀, IC₅₀) for the peptide this compound are not available in the public domain. Researchers are encouraged to perform the assays described above to determine the potency and efficacy of this specific peptide. For reference, the well-characterized N-formylated peptide, fMLP, typically exhibits EC₅₀ values in the nanomolar range for chemotaxis and calcium mobilization in human neutrophils[6].

| Parameter | Assay | Expected Outcome for an Active Peptide |

| EC₅₀ | Chemotaxis Assay | Concentration of peptide that induces 50% of the maximal cell migration. |

| EC₅₀ | Calcium Mobilization Assay | Concentration of peptide that elicits 50% of the maximal calcium flux. |

| EC₅₀ | Degranulation Assay | Concentration of peptide that causes 50% of the maximal enzyme release. |

This technical guide provides a foundational framework for the synthesis and biological evaluation of this compound. The provided protocols are based on established methodologies for similar N-formylated peptides and can be adapted to suit specific laboratory conditions and research goals.

References

- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Formylmethionine Peptides (fMet Peptides) [biosyn.com]

- 5. SMILES Tutorial: Isomerism [daylight.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Aggregation Propensity of For-DL-Met-DL-Phe-DL-Met-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of therapeutic peptides is a critical concern in drug development, impacting efficacy, safety, and manufacturability. This guide provides a comprehensive theoretical framework for assessing the aggregation propensity of the novel peptide, For-DL-Met-DL-Phe-DL-Met-OH. While no specific experimental data for this peptide exists in the public domain, this document outlines the established principles and methodologies that form the basis of such an investigation. We will explore computational prediction tools, detail relevant experimental protocols for validation, and present the data in a structured format for clarity and comparative analysis. This guide serves as a roadmap for researchers to evaluate the aggregation risk of this and other novel peptide candidates.

Introduction to Peptide Aggregation

Peptide aggregation is a process where individual peptide monomers self-associate to form larger, often insoluble, structures.[1][2] These aggregates can range from amorphous particles to highly organized amyloid fibrils.[1] The propensity of a peptide to aggregate is influenced by a variety of intrinsic and extrinsic factors. Intrinsic factors are inherent to the peptide's sequence and include amino acid composition, hydrophobicity, charge, and secondary structure propensity.[1][3] Extrinsic factors relate to the peptide's environment and include concentration, pH, temperature, ionic strength, and the presence of surfaces or excipients.[1][4]

For therapeutic peptides, aggregation can lead to a loss of biological activity, altered pharmacokinetics, and, most critically, the potential for immunogenic reactions.[1] Therefore, a thorough evaluation of aggregation propensity is a mandatory step in the preclinical development of any new peptide-based drug.

Theoretical Prediction of Aggregation Propensity

The primary sequence of a peptide is the main determinant of its intrinsic aggregation tendency.[5][6] Several computational tools have been developed to predict "aggregation-prone regions" (APRs) within a peptide sequence based on the physicochemical properties of its constituent amino acids.[3][7][8][9][10]

Analysis of the this compound Sequence

The peptide has the following sequence: Formyl-DL-Methionine-DL-Phenylalanine-DL-Methionine-Hydroxide.

-

N-terminal modification: The formyl group (For-) at the N-terminus removes the positive charge typically present on the N-terminal amine at neutral pH. This modification can influence solubility and intermolecular interactions.

-

C-terminal modification: The hydroxyl group (-OH) indicates a free C-terminus, which will be negatively charged at neutral pH.

-

Amino Acid Composition:

-

Methionine (Met): A nonpolar, hydrophobic amino acid. The presence of two methionine residues contributes to the overall hydrophobicity of the peptide.

-

Phenylalanine (Phe): An aromatic and highly hydrophobic amino acid.[11] Aromatic residues are frequently implicated in promoting aggregation through π-π stacking interactions.[2][12]

-

DL-Isomers: The use of a racemic mixture of D and L amino acids is unconventional for therapeutic peptides and will likely disrupt the formation of regular secondary structures like alpha-helices and beta-sheets, which are often precursors to ordered aggregation.[1] However, it does not preclude amorphous aggregation driven by hydrophobic interactions.

-

Computational Prediction Algorithms

A variety of algorithms can be used to predict the aggregation propensity of a peptide sequence. These tools can be broadly categorized as sequence-based or structure-based.[7] For a short, likely unstructured peptide like this compound, sequence-based methods are most applicable.

| Algorithm | Principle | Input | Output | Reference |

| AGGRESCAN | Based on an amino acid aggregation propensity scale derived from in vivo experiments. | Amino acid sequence | Aggregation score profile | [9] |

| TANGO | Predicts β-aggregation by considering the physicochemical principles of β-sheet formation. | Amino acid sequence | β-aggregation propensity score | [7] |

| WALTZ | A position-specific scoring matrix-based algorithm to predict amyloid-forming regions. | Amino acid sequence | Amyloidogenic region prediction | [7] |

| Zyggregator | Combines physicochemical properties like hydrophobicity, charge, and secondary structure propensity to predict aggregation. | Amino acid sequence | Aggregation propensity score | [7] |

| Aggrescan3D (A3D) | Utilizes a 3D structure to calculate a structurally corrected aggregation value for each amino acid. | Protein/peptide 3D structure | Structure-based aggregation propensity | [7][8] |

Workflow for Theoretical Prediction:

The following diagram illustrates a typical workflow for the in silico analysis of peptide aggregation propensity.

Given the high hydrophobicity of Phenylalanine and Methionine, it is highly probable that most algorithms would predict a significant aggregation propensity for the core Met-Phe-Met sequence.

Experimental Validation of Aggregation Propensity

While computational tools provide a valuable initial assessment, experimental validation is essential. A multi-pronged approach using several biophysical techniques is recommended to characterize the aggregation behavior of this compound thoroughly.

Sample Preparation

A standardized protocol for sample preparation is crucial for reproducible results.

-

Peptide Synthesis and Purification: The peptide should be synthesized using solid-phase peptide synthesis, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a purity of >95%. The final product should be lyophilized.

-

Stock Solution Preparation: A stock solution of the peptide should be prepared by dissolving the lyophilized powder in an appropriate solvent (e.g., DMSO or a small amount of acid/base) and then diluting it into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%).

-

Incubation: The peptide solution should be incubated under various conditions (e.g., different concentrations, temperatures, and pH values) to induce aggregation. A non-aggregated control should be maintained at 4°C or flash-frozen.

Key Experimental Techniques

The following table summarizes the key experimental techniques used to monitor and characterize peptide aggregation.

| Technique | Principle | Information Obtained | Reference |

| Thioflavin T (ThT) Fluorescence Assay | ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. | Real-time monitoring of fibrillar aggregation kinetics (lag phase, elongation rate). | [1] |

| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Provides information on the size distribution and polydispersity of aggregates over time. | [2] |

| Transmission Electron Microscopy (TEM) | A high-resolution imaging technique that allows for the direct visualization of aggregate morphology. | Provides qualitative information on the shape and size of aggregates (e.g., amorphous, fibrillar). | [1] |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide. | Detects conformational changes (e.g., random coil to β-sheet transition) that may accompany aggregation. | [13] |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the loss of monomeric peptide and the formation of soluble oligomers. | |

| UV-Visible Spectroscopy | Measures the turbidity of a solution, which increases as aggregates form and scatter light. | A simple method for detecting the onset of aggregation. | [13] |

Experimental Workflow for Aggregation Analysis:

The following diagram illustrates a logical workflow for the experimental validation of peptide aggregation.

Hypothetical Data Presentation

While no experimental data is available for this compound, this section provides templates for how such data would be presented for clear interpretation and comparison.

Table 1: Predicted Aggregation Propensity Scores

| Algorithm | Sequence Region | Score | Prediction |

| AGGRESCAN | Met-Phe-Met | Hypothetical Value | High |

| TANGO | Met-Phe-Met | Hypothetical Value | High |

| WALTZ | Met-Phe-Met | Hypothetical Value | Amyloidogenic |

Table 2: Summary of Hypothetical Experimental Results

| Parameter | Condition 1 (e.g., pH 7.4, 37°C) | Condition 2 (e.g., pH 5.0, 37°C) | Control (4°C) |

| ThT Assay | |||

| Lag Time (h) | Hypothetical Value | Hypothetical Value | No increase |

| Max Fluorescence (a.u.) | Hypothetical Value | Hypothetical Value | Baseline |

| DLS | |||

| Mean Hydrodynamic Radius (nm) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Polydispersity Index (PDI) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| TEM Morphology | Amorphous aggregates | Fibrillar structures | No aggregates |

| CD Spectroscopy | Random coil | β-sheet transition | Random coil |

Signaling Pathways and Logical Relationships

The aggregation of peptides, particularly into amyloid-like structures, can sometimes be associated with cytotoxicity, triggering specific cellular signaling pathways. While this is more established for longer, disease-associated peptides, it is a potential concern for any aggregating therapeutic.

The following diagram illustrates a generalized logical relationship between peptide aggregation and potential cellular consequences.

Conclusion

This guide has outlined a comprehensive theoretical and experimental strategy for evaluating the aggregation propensity of the peptide this compound. Based on its amino acid composition, particularly the presence of hydrophobic and aromatic residues, a significant intrinsic propensity for aggregation is predicted. The inclusion of DL-amino acids may favor amorphous aggregation over ordered fibril formation. A rigorous experimental evaluation using a suite of biophysical techniques is paramount to confirm these theoretical predictions and to fully characterize the aggregation behavior under various pharmaceutically relevant conditions. The methodologies and frameworks presented here provide a robust foundation for the preclinical assessment of this and other novel peptide therapeutics, enabling early identification and mitigation of aggregation-related risks.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ddd.uab.cat [ddd.uab.cat]

- 4. news-medical.net [news-medical.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Phenylalanine - Wikipedia [en.wikipedia.org]

- 12. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of For-DL-Met-DL-Phe-DL-Met-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Structural Rationale for Potential Bioactivity

The chemical structure of For-DL-Met-DL-Phe-DL-Met-OH suggests a convergence of two key features that are known to impart significant biological effects:

-

N-Formylation: The N-terminal formyl group is a hallmark of peptides of bacterial and mitochondrial origin.[1][2][3] In vertebrates, this feature is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP).[2][3] This recognition is primarily mediated by Formyl Peptide Receptors (FPRs).[2][3]

-

DL-Amino Acid Composition: The peptide is composed of a racemic mixture of D- and L-amino acids for both methionine and phenylalanine. The incorporation of D-amino acids into peptides is a known strategy to enhance their stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[4][5] This can lead to a longer plasma half-life and potentially altered receptor binding and biological activity.[4][6][7]

Potential Biological Activity Profile

Based on its structural components, this compound is predicted to exhibit a range of biological activities, primarily centered around the modulation of the immune system and inflammatory processes.

Immunomodulatory and Inflammatory Effects via FPR Activation

N-formylated peptides are well-documented agonists of FPRs, a family of G-protein coupled receptors (GPCRs) expressed on various immune cells, including neutrophils, macrophages, and dendritic cells, as well as non-immune cells.[2][8] The binding of N-formylated peptides to FPRs can trigger a cascade of intracellular signaling events, leading to:

-

Chemotaxis: The directed migration of immune cells to sites of infection or inflammation.[2][8]

-

Phagocytosis: The engulfment of pathogens and cellular debris.

-

Oxidative Burst: The production of reactive oxygen species (ROS) to kill pathogens.

-

Degranulation: The release of antimicrobial proteins and enzymes from immune cells.[8]

-

Cytokine and Chemokine Production: The release of signaling molecules that orchestrate the inflammatory response.

The specific downstream effects can vary depending on the FPR subtype activated (FPR1, FPR2, FPR3 in humans) and the cell type involved.[2] The activation of these pathways has been implicated in a variety of pathological conditions, including chronic inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3][8]

Table 1: Potential Biological Effects Mediated by FPR Activation

| Biological Process | Potential Effect of this compound | Implicated Pathologies |

| Inflammation | Pro-inflammatory or anti-inflammatory depending on context and FPR subtype | Chronic inflammatory diseases, autoimmune disorders[1][2][3] |

| Immune Cell Trafficking | Chemoattractant for neutrophils, monocytes, and other leukocytes | Infectious diseases, tissue injury[2][8] |

| Host Defense | Enhancement of antimicrobial and antifungal responses | Bacterial and fungal infections |

| Angiogenesis | Pro- or anti-angiogenic effects | Cancer, wound healing[2] |

| Neuroinflammation | Modulation of microglial and astrocyte activity | Neurodegenerative diseases[1][8] |

| Cancer Progression | Effects on tumor growth, metastasis, and immune evasion | Various cancers[1][2][8] |

Enhanced Stability and Pharmacokinetic Profile

The presence of DL-amino acids is expected to confer significant advantages in terms of the peptide's stability and bioavailability.

Table 2: Predicted Advantages Conferred by DL-Amino Acid Composition

| Property | Rationale | Potential Implication |

| Proteolytic Resistance | D-amino acids are not readily recognized by endogenous proteases.[4][5] | Increased in vivo half-life and bioavailability. |

| Receptor Interaction | The stereochemistry of amino acids can influence binding affinity and selectivity for receptors. | Potentially altered or novel receptor binding profile compared to the all-L enantiomer. |

| Bioactivity | The incorporation of D-amino acids can sometimes enhance the biological activity of peptides.[6][7] | Potentially more potent or sustained biological effects. |

Proposed Signaling Pathway

The primary signaling pathway anticipated for this compound involves the activation of Formyl Peptide Receptors and the subsequent downstream G-protein mediated signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

"For-DL-Met-DL-Phe-DL-Met-OH" discovery and history

An In-depth Technical Guide on the Discovery and History of N-Formylated Peptides with a Focus on the Hypothetical Molecule: "For-DL-Met-DL-Phe-DL-Met-OH"

Introduction

The innate immune system's ability to detect and respond to bacterial invasion is a fundamental aspect of host defense. A key component of this surveillance system is the recognition of N-formylated peptides, which are molecular patterns associated with bacteria and mitochondria. These peptides act as potent chemoattractants, guiding phagocytic leukocytes to sites of infection and inflammation. While the specific peptide "this compound" is not prominently featured in existing scientific literature, its structure suggests it belongs to this important class of immunomodulatory molecules. This guide will delve into the discovery and history of N-formylated peptides, their mechanism of action, and the experimental protocols used to study them. We will use this established knowledge to infer the potential properties and significance of "this compound", a molecule designed with alternating D- and L-amino acids, a feature known to enhance peptide stability.

Discovery and History of N-Formylated Peptides

The journey to understanding N-formylated peptides began with the observation of leukocyte chemotaxis—the directed movement of white blood cells towards a chemical stimulus. In the 1970s, it was discovered that bacteria release soluble factors that attract these immune cells.[1] Subsequent research by Schiffmann and colleagues revealed that these chemoattractants were small peptides, and they hypothesized that since bacteria initiate protein synthesis with N-formylmethionine (fMet), peptides containing this modified amino acid at their N-terminus could be the active molecules.[2]

This hypothesis was confirmed through the synthesis and testing of various N-formylated peptides. Among these, N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) emerged as the most potent and is now considered the prototypical N-formylated chemoattractant peptide.[3][4] The discovery of fMLP was a pivotal moment, as it not only identified a key molecule in host-pathogen interactions but also led to the identification of its cellular receptors, the Formyl Peptide Receptors (FPRs).[1][4] These receptors are G protein-coupled receptors (GPCRs) that are now known to play a crucial role in mediating the inflammatory response.[1][5]

Structure-Activity Relationships of N-Formylated Peptides

The biological activity of N-formylated peptides is highly dependent on their structure. The key features determining their potency and receptor selectivity are:

-

The N-terminal Formyl Group: The formyl group on the N-terminal methionine is critical for the chemoattractant activity of these peptides. Its removal or replacement with other chemical groups can significantly reduce or abolish the peptide's ability to activate FPRs.[6]

-

Amino Acid Sequence: The sequence of amino acids following the N-formylmethionine influences the peptide's affinity and selectivity for the different FPR isoforms (FPR1, FPR2, and FPR3 in humans).[7] For instance, fMLP is a high-affinity agonist for FPR1.[3] The hydrophobicity and steric properties of the amino acid side chains play a crucial role in receptor binding.

-

Stereochemistry (D- and L-Amino Acids): The incorporation of D-amino acids into peptides is a well-established strategy to increase their stability against degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids.[8][9] Peptides with alternating D- and L-amino acids can adopt unique secondary structures, such as β-helices, which can influence their biological activity and receptor interaction.[10]

The Hypothetical Peptide: this compound

Based on the established principles of N-formylated peptides, we can infer the likely properties of "this compound":

-

Chemoattractant Activity: The presence of the N-terminal formylmethionine strongly suggests that this peptide would be a chemoattractant for leukocytes, likely acting as an agonist for one or more of the Formyl Peptide Receptors.

-

Enhanced Stability: The alternating sequence of D- and L-amino acids would make this peptide highly resistant to degradation by proteases in the body.[11] This could result in a more sustained biological effect compared to its all-L-amino acid counterpart.

-

Receptor Binding: The specific sequence of methionine and phenylalanine would determine its binding affinity and selectivity for the different FPRs. Both methionine and phenylalanine are nonpolar amino acids, and their arrangement would influence the overall hydrophobicity and conformation of the peptide, which are key determinants of receptor interaction.

Mechanism of Action: Formyl Peptide Receptors and Signaling

N-formylated peptides exert their effects by binding to and activating Formyl Peptide Receptors (FPRs) on the surface of target cells, primarily leukocytes.[12] FPRs are members of the G protein-coupled receptor superfamily.[13] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

The primary signaling pathway involves the activation of a heterotrimeric G protein of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effectors. A key effector is phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for the inflammatory response and host defense.[14]

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

Experimental Protocols

Peptide Synthesis

The synthesis of "this compound" would be achieved using solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation: A suitable solid support resin (e.g., Wang resin) is chosen. The C-terminal amino acid (DL-Methionine) is attached to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a mild base (e.g., piperidine in DMF).

-

Coupling: The next amino acid in the sequence (DL-Phenylalanine), with its N-terminus protected and its C-terminus activated (e.g., with HBTU/HOBt), is added to the resin to form a peptide bond.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence (DL-Methionine).

-

N-terminal Formylation: After the final amino acid is coupled and deprotected, the N-terminus is formylated using a suitable formylating agent (e.g., p-nitrophenyl formate or by using N-formyl-L-methionine in the final coupling step).[15]

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Chemotaxis Assay

The chemoattractant properties of the synthesized peptide would be evaluated using a chemotaxis assay, such as the Boyden chamber assay.[16][17]

Methodology:

-

Cell Preparation: Phagocytic cells (e.g., human neutrophils or a differentiated leukocyte cell line like HL-60) are isolated and suspended in an appropriate assay buffer.

-

Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with the assay buffer containing different concentrations of the test peptide ("this compound"), a positive control (e.g., fMLP), and a negative control (buffer alone).

-

Cell Seeding: The prepared cell suspension is added to the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 30-90 minutes for neutrophils).

-

Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained. The cells that have migrated through the pores to the lower side of the membrane are counted using a microscope.

-

Data Analysis: The number of migrated cells in response to the test peptide is compared to the negative control. The results are often expressed as a chemotactic index (the fold increase in migration over the negative control).

Caption: Experimental Workflow for a Chemotaxis Assay.

Data Presentation

Quantitative data from chemotaxis and receptor binding assays are crucial for characterizing the activity of a novel peptide. The following tables illustrate how such data would be presented for a comparative analysis of "this compound" against the standard chemoattractant fMLP.

Table 1: Chemotactic Activity of N-Formylated Peptides on Human Neutrophils

| Peptide | EC₅₀ (nM) for Chemotaxis | Maximum Chemotactic Index |

| fMLP (all L-amino acids) | 1.5 ± 0.3 | 12.5 ± 1.2 |

| This compound | Hypothetical Value | Hypothetical Value |

| For-L-Met-L-Phe-L-Met-OH | Hypothetical Value | Hypothetical Value |

EC₅₀ represents the concentration of the peptide that elicits 50% of the maximum chemotactic response.

Table 2: Receptor Binding Affinity for Human Formyl Peptide Receptor 1 (FPR1)

| Peptide | IC₅₀ (nM) for FPR1 Binding |

| fMLP (all L-amino acids) | 2.1 ± 0.5 |

| This compound | Hypothetical Value |

| For-L-Met-L-Phe-L-Met-OH | Hypothetical Value |

IC₅₀ represents the concentration of the peptide that inhibits 50% of the binding of a radiolabeled standard ligand to FPR1.

Conclusion

While "this compound" remains a hypothetical molecule within the broader class of N-formylated peptides, its rational design suggests it would be a valuable tool for research in immunology and inflammation. Its predicted chemoattractant properties, coupled with enhanced stability due to the alternating D- and L-amino acid sequence, make it an intriguing candidate for studies on the sustained activation of the innate immune system. The well-established history and understanding of N-formylated peptides provide a solid foundation for the synthesis, characterization, and biological evaluation of such novel, stabilized analogues. Further investigation into peptides of this nature could lead to new insights into the regulation of inflammation and potentially to the development of novel therapeutic agents.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship of for-L-Met L-Leu-L-Phe-OMe analogues in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational Design of Amphipathic Antimicrobial Peptides with Alternating L-/D-Amino Acids That Form Helical Structures [jstage.jst.go.jp]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 13. N-Formylmethionine Peptides (fMet Peptides) [biosyn.com]

- 14. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemotaxis assay [bio-protocol.org]

- 17. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

"For-DL-Met-DL-Phe-DL-Met-OH" hydrophobicity and solubility

An In-Depth Technical Guide on the Hydrophobicity and Solubility of N-Formyl Peptides, with Reference to For-DL-Met-DL-Phe-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Hydrophobicity is a critical determinant of a peptide's biological activity, influencing its interaction with receptors, membrane permeability, and aggregation propensity. For N-formyl peptides, which often act as chemoattractants by binding to G-protein coupled receptors on the surface of immune cells, hydrophobicity governs the affinity and specificity of this binding.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold-standard technique for quantifying the hydrophobicity of peptides. The method separates molecules based on their relative hydrophobicity, with more hydrophobic peptides exhibiting longer retention times on a nonpolar stationary phase.

Objective: To determine the retention time (tR) of a peptide as an index of its hydrophobicity.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Peptide sample, dissolved in Solvent A

Procedure:

-

System Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).

-

Sample Injection: Inject a known concentration of the peptide sample (e.g., 1 mg/mL) onto the column.

-

Elution Gradient: Apply a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

-

Data Acquisition: Record the UV absorbance throughout the gradient elution. The time at which the peptide elutes from the column is its retention time (tR).

-

Analysis: The tR is directly proportional to the peptide's hydrophobicity. Peptides with a higher affinity for the hydrophobic C18 stationary phase will elute later (longer tR).

Representative Hydrophobicity Data

The following table presents retention times for a selection of common N-formyl peptides, determined by RP-HPLC under standardized conditions. This data serves as a reference for estimating the potential hydrophobicity of this compound, which, containing two methionine residues and one phenylalanine residue, is expected to be significantly hydrophobic.

| Peptide | Sequence | Retention Time (tR, min) | Relative Hydrophobicity |

| fMLP | For-Met-Leu-Phe-OH | 22.5 | High |

| fMMY | For-Met-Met-Tyr-OH | 18.2 | Moderate |

| fNLPR | For-Nle-Leu-Phe-OH | 24.1 | Very High |

| fMLF-OMe | For-Met-Leu-Phe-OMe | 25.3 | Very High |

Data is illustrative and collected under a generic gradient protocol. Actual retention times will vary based on specific experimental conditions.

An In-depth Technical Guide to the Function and Signaling of N-Formylated Peptides

Introduction

While the specific peptide "For-DL-Met-DL-Phe-DL-Met-OH" is not documented in the available scientific literature, this guide will provide a comprehensive overview of a closely related and extensively studied class of molecules: N-formylated peptides. These peptides are crucial mediators of the innate immune response, acting as potent chemoattractants for leukocytes. This document will use the archetypal N-formylated peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), as the primary example to detail the function, signaling pathways, and experimental methodologies associated with this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development.

N-formylated peptides are short oligopeptides that begin with an N-formylmethionine residue.[1] In prokaryotes, protein synthesis is initiated with N-formylmethionine, and thus, these peptides are abundantly produced by bacteria.[2] They are also released from the mitochondria of damaged host cells, as mitochondria share an evolutionary origin with bacteria.[3] This release of N-formylated peptides serves as a "danger signal" to the immune system, initiating an inflammatory response to infection or tissue injury.[3][4]

The primary function of N-formylated peptides is to act as chemoattractants, guiding phagocytic leukocytes such as neutrophils and macrophages to sites of bacterial invasion or tissue damage.[1][5] This directed cell migration, known as chemotaxis, is a fundamental process in the body's defense against pathogens.

Formyl Peptide Receptors (FPRs)

N-formylated peptides exert their biological effects by binding to and activating a specific family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[6][7] In humans, this family consists of three members:

-

FPR1: Binds N-formylated peptides with high affinity and is considered the classical receptor for these ligands.[5][8] The well-studied peptide fMLP is a potent agonist for FPR1.[8]

-

FPR2 (also known as ALX): Exhibits a broader ligand specificity, binding not only to formylated peptides but also to various other pro-inflammatory and anti-inflammatory molecules.[4][6]

-

FPR3: The functional role of FPR3 is the least understood of the three.[9]

These receptors are primarily expressed on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[8] However, their expression has also been detected on a variety of non-hematopoietic cells, such as epithelial cells, endothelial cells, and neurons, suggesting that N-formylated peptides may have more diverse physiological roles than initially appreciated.[6][8]

Quantitative Data on Formylated Peptide Activity

The potency and efficacy of different formylated peptides can be quantified by various in vitro assays. The following table summarizes representative data for the binding affinity and functional activity of fMLP and other related peptides on human neutrophils.

| Peptide | Receptor | Assay Type | Measured Value (nM) | Reference |

| fMLP | FPR1 | Binding Affinity (Kd) | 10-15 | (Showell et al., 1976) |

| fMLP | FPR1 | Chemotaxis (EC50) | 0.1-1 | (Showell et al., 1976) |

| fMLP | FPR1 | Superoxide Prod. (EC50) | 1-10 | (Showell et al., 1976) |

| N-formyl-Met-Met-Met (fMMM) | FPR1 | Chemotaxis (EC50) | ~100 | (Aswanikumar et al., 1977) |

| N-formyl-Met-Phe (fMP) | FPR1 | Chemotaxis (EC50) | ~1,000 | (Aswanikumar et al., 1977) |

| N-formyl-Met-Val (fMV) | FPR1 | Chemotaxis (EC50) | ~10,000 | (Aswanikumar et al., 1977) |

Signaling Pathways

Upon binding of a formylated peptide like fMLP to FPR1, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a GPCR, FPR1 is coupled to heterotrimeric G proteins, primarily of the Gi family.[10] Activation of the receptor promotes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gαi and Gβγ subunits then proceed to activate downstream effector molecules.[10]

The key signaling pathways activated by FPR1 are:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[7] This rapid increase in intracellular calcium is a critical signal for many cellular responses.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates members of the protein kinase C family.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B).[11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[11]

These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation (release of antimicrobial agents from granules), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[5][11]

Caption: FPR1 signaling cascade upon fMLP binding.

Experimental Protocols

A variety of experimental techniques are employed to study the function of N-formylated peptides and their receptors. Below are outlines of key methodologies.

Chemotaxis Assay

This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.

-

Principle: The Boyden chamber assay is a common method. It uses a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the test peptide (e.g., fMLP) is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

-

Methodology:

-

Isolate primary human neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the cells in a suitable buffer.

-

Place the cell suspension in the upper chamber of a Boyden chamber assembly.

-

Add various concentrations of the formylated peptide to the lower chamber.

-

Incubate the chamber at 37°C for 1-2 hours.

-

Fix and stain the membrane.

-

Count the number of migrated cells on the underside of the membrane using a microscope.

-

Plot the number of migrated cells against the peptide concentration to determine the EC50.

-

Caption: Workflow for a Boyden chamber chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The dye's fluorescence intensity increases upon binding to free calcium. This change in fluorescence is measured over time using a fluorometer or a fluorescence microscope.

-

Methodology:

-

Load isolated neutrophils with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess extracellular dye.

-

Place the cells in a cuvette or a microplate well in a fluorometer.

-

Establish a baseline fluorescence reading.

-

Inject the formylated peptide into the cell suspension.

-

Record the change in fluorescence intensity over time.

-

The peak fluorescence intensity corresponds to the maximum calcium release.

-

Superoxide Production Assay (ROS Production)

This assay quantifies the production of reactive oxygen species (ROS), a key function of activated phagocytes.

-

Principle: The assay is often based on the reduction of cytochrome c or the oxidation of a chemiluminescent or fluorescent probe by superoxide anions (O2-). The change in absorbance or light emission is measured.

-

Methodology (Cytochrome c reduction):

-

Prepare a reaction mixture containing isolated neutrophils, cytochrome c, and a buffer.

-

Add the formylated peptide to stimulate the cells.

-

Measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

The rate of cytochrome c reduction is proportional to the rate of superoxide production.

-

Conclusion

N-formylated peptides, originating from bacteria and damaged mitochondria, are potent activators of the innate immune system. They function primarily as chemoattractants, recruiting leukocytes to sites of inflammation through the activation of Formyl Peptide Receptors. The binding of these peptides to their receptors, particularly FPR1, triggers a complex network of intracellular signaling pathways involving G proteins, second messengers like Ca2+ and DAG, and various protein kinases. These signaling events orchestrate critical cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species, which are all essential for host defense. The in-depth study of these peptides and their receptors continues to be a vital area of research for understanding inflammation and developing new therapeutic strategies.

References

- 1. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. rupress.org [rupress.org]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 8. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer [frontiersin.org]

- 10. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

The Strategic Role of DL-Amino Acids in the Synthetic Peptide For-DL-Met-DL-Phe-DL-Met-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic peptide, N-formyl-DL-methionyl-DL-phenylalanyl-DL-methionine (For-DL-Met-DL-Phe-DL-Met-OH), represents a fascinating case study in peptide design, leveraging the strategic incorporation of both D- and L-amino acid stereoisomers. While specific experimental data for this exact peptide is not available in current literature, its structure provides a clear blueprint for its anticipated biological function and properties. The N-terminal formyl group and the initial methionine residue strongly suggest its role as a chemoattractant, analogous to the well-characterized bacterial and mitochondrial peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP). Such peptides are potent activators of the innate immune system, primarily through interaction with formyl peptide receptors (FPRs) on phagocytic leukocytes.

The core innovation in the design of this compound lies in the use of DL-amino acid mixtures. In nature, proteins and peptides are almost exclusively composed of L-amino acids.[1] The introduction of D-amino acids is a deliberate synthetic strategy aimed at overcoming a primary hurdle in peptide therapeutics: rapid degradation by proteases.[1][2] This guide will provide an in-depth analysis of the roles of these chiral amino acids, the predicted biological activity of the peptide, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways.

The Role of DL-Amino Acids in Peptide Design

The use of D-amino acids in peptide synthesis is a powerful tool to modulate their pharmacological properties. While L-amino acids are the natural building blocks of proteins, D-amino acids are their non-superimposable mirror images.[1] Their incorporation into a peptide chain has several profound effects:

-

Enhanced Proteolytic Stability: The most significant advantage of including D-amino acids is the increased resistance to enzymatic degradation.[2][3] Proteases, the enzymes that break down peptides, are highly stereospecific and primarily recognize peptide bonds involving L-amino acids.[3] By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer circulation half-life in biological systems.[1][3]

-

Modulation of Secondary Structure and Activity: Changing the stereochemistry of an amino acid can alter the peptide's three-dimensional conformation.[4] This can impact its binding affinity to its target receptor. Depending on the position of the substitution, this can lead to maintained, enhanced, or even diminished biological activity.[4] In some cases, substituting the entire peptide with D-amino acids (an enantiomer) can maintain activity if the target interaction is not chiral, such as binding to a lipid membrane.[4] However, for chiral targets like G protein-coupled receptors, the effect is more complex.

-

Reduced Immunogenicity: Peptides composed of D-amino acids may be less likely to be recognized by the immune system as antigens, potentially reducing the risk of an immune response.

The peptide this compound, containing a mix of D and L forms at each position, is predicted to exhibit significantly enhanced stability compared to its all-L counterpart.

Quantitative Impact of D-Amino Acid Substitution

To illustrate the effect of D-amino acid incorporation on peptide stability and activity, the following tables summarize representative data from studies on various peptides.

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability in Serum

| Peptide Sequence | Substitution | Half-life in Serum (t½) | Fold Increase in Stability | Reference |

| KKVVFKVKFKK (all L) | None | < 5 min | 1x | [4] |

| D -KD -VD -VD -FD -KD -VD -KD -FD -KD -K (all D) | All residues | > 24 h | > 288x | [4] |

| RDP215 (all L) | None | ~1 h | 1x | [3] |

| 9D-RDP215 (one D-aa) | L-Arg at pos. 9 to D-Arg | > 24 h | > 24x | [3] |

Table 2: Effect of D-Amino Acid Substitution on Biological Activity

| Peptide | Substitution | Biological Activity Metric (IC₅₀/EC₅₀) | Change in Activity | Reference |

| Antimicrobial Peptide | D-aa at N/C termini | Maintained antimicrobial activity | No significant change | [4] |

| Antimicrobial Peptide | D-aa in middle | Complete loss of activity | Activity abolished | [4] |